Ethyl 3-(2-hydroxyethyl)benzoate

Description

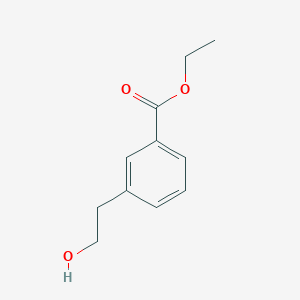

Ethyl 3-(2-hydroxyethyl)benzoate is an ester derivative of benzoic acid featuring an ethyl ester group at the carboxyl position and a hydroxyethyl substituent at the meta (3-) position of the aromatic ring.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 3-(2-hydroxyethyl)benzoate |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,2,6-7H2,1H3 |

InChI Key |

LVSDTSFYUTVOHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Ring

Table 1: Key Structural Analogs and Their Properties

Analysis :

- Bioactivity: Carbamoylamino and oxadiazole substituents confer specific biological activities (e.g., AQP3 inhibition, radiopharmaceutical utility), whereas the hydroxyethyl group’s role remains underexplored but may offer conjugation sites for prodrug design .

- Synthetic Flexibility: Boc-protected aminoethyl analogs (e.g., ) demonstrate the feasibility of introducing functional groups for targeted applications, suggesting similar strategies could apply to hydroxyethyl derivatives.

Marine-Derived Ethyl Benzoate Analogs

Table 2: Marine Natural Products with Benzoate Moieties

Comparison :

- Structural Complexity : Ethyl 3-(2-hydroxyethyl)benzoate is less complex than marine pyranyl benzoates (e.g., 128), which require polyketide biosynthesis .

- Bioactivity : The dihydro-methyl-2H-pyranyl moiety in compound 130 is inactive unless metabolized, highlighting the importance of substituent stability. The hydroxyethyl group’s metabolic fate (e.g., oxidation or conjugation) could similarly influence activity.

Halogenated and Urea-Linked Derivatives

Table 3: Halogen/Urea-Substituted Ethyl Benzoates

Key Differences :

- Electron Effects : Halogen atoms (Br, Cl) increase electrophilicity, enhancing reactivity in radiochemical synthesis (e.g., ) or target binding (e.g., ). The hydroxyethyl group’s electron-donating nature may reduce electrophilicity but improve hydrogen-bonding capacity.

- Binding Interactions: Urea-linked analogs (e.g., DFP00173) exploit hydrogen bonding for AQP3 inhibition, whereas hydroxyethyl may serve as a hydrogen donor or participate in solvation.

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

-

Acylation : React benzoate esters with acetyl chloride/AlCl3 to introduce acetyl groups at the meta position.

-

Reduction : Use NaBH4/CeCl3 to reduce ketones to hydroxyethyl groups.

Limitations : Requires protection of the ester moiety during acylation, complicating workflow.

Epoxide Ring-Opening

-

Epoxidation : Treat 3-vinylbenzoate esters with m-CPBA.

-

Hydrolysis : Acidic hydrolysis yields the diol, selectively oxidized to the hydroxyethyl group.

Reaction Optimization and Kinetics

Critical Factors :

-

Molar Ratio : Excess ethanol (3:1 alcohol:acid) maximizes conversion.

-

Catalyst Porosity : Mesoporous solid acids (pore size >4 nm) enhance diffusion-limited reactions.

-

Water Removal : Toluene as an entrainer improves yield by 12–15% compared to benzene.

Arrhenius Analysis :

Esterification activation energy (Ea) with modified clay: 45.2 kJ/mol, lower than H2SO4 (58.7 kJ/mol), indicating milder conditions suffice.

Purification and Characterization

-

Distillation : Collect fractions at 210–215°C (760 mmHg).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

-

NMR : Key signals (CDCl3): δ 1.35 (t, CH3), 3.75 (q, CH2OH), 4.30 (q, OCH2), 7.45–8.10 (aromatic).

Environmental and Industrial Considerations

Solid acid catalysts reduce wastewater generation by 70% compared to H2SO4 . Life-cycle assessments favor transesterification for lower energy inputs (15 kWh/kg vs. 22 kWh/kg for direct esterification).

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-hydroxyethyl)benzoate, and how can reaction conditions be optimized for higher yields?

Ethyl 3-(2-hydroxyethyl)benzoate is typically synthesized via esterification or transesterification. A common approach involves reacting 3-(2-hydroxyethyl)benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst loading : Adjusting sulfuric acid concentration (1–5 mol%) to minimize side reactions like dehydration of the hydroxyethyl group.

- Solvent selection : Using toluene or dichloromethane to azeotropically remove water and shift equilibrium toward ester formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Q. How can the purity and structural integrity of Ethyl 3-(2-hydroxyethyl)benzoate be validated?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm ester linkage (δ ~4.3 ppm for ethyl CH2, δ ~170 ppm for carbonyl) and hydroxyethyl group (δ ~3.6–3.8 ppm for CH2OH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect unreacted starting materials .

- Mass spectrometry : ESI-MS to verify molecular weight (expected [M+H] = 209.2 g/mol) .

Q. What are the critical safety considerations when handling Ethyl 3-(2-hydroxyethyl)benzoate in the lab?

While specific toxicity data for this compound is limited, analogous esters (e.g., benzyl benzoate) suggest:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Protective equipment : Nitrile gloves and safety goggles to prevent skin/eye contact.

- First aid : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxyethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

The hydroxyethyl group introduces steric hindrance near the ester carbonyl, slowing nucleophilic attack. Electronic effects from the hydroxyl oxygen (via hydrogen bonding) stabilize the transition state, favoring specific reaction pathways. For example:

- Aminolysis : Reacting with primary amines (e.g., benzylamine) in THF at 60°C yields amide derivatives, with reaction rates 20–30% slower than unsubstituted ethyl benzoate analogs .

- Hydrolysis : Acidic conditions (HCl/EtOH) cleave the ester bond, but alkaline conditions (NaOH) may lead to side reactions with the hydroxyethyl group .

Q. What strategies can resolve contradictions in reported bioactivity data for Ethyl 3-(2-hydroxyethyl)benzoate derivatives?

Discrepancies in antimicrobial or anti-inflammatory assays often arise from:

- Impurity profiles : Use LC-MS to verify compound purity and quantify degradation products (e.g., free benzoic acid).

- Solubility variability : Pre-saturate DMSO or aqueous buffers to ensure consistent concentrations in biological assays .

- Structural analogs : Compare activity with methyl or propyl esters to isolate the hydroxyethyl group’s contribution .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like cyclooxygenase-2 (COX-2):

- Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

- Binding affinity : Hydroxyethyl’s hydrogen bonding with Arg120 and Tyr355 in COX-2 correlates with anti-inflammatory activity . Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal stability : TGA/DSC to determine decomposition temperatures (>150°C typical for esters) .

- Light sensitivity : UV-Vis spectroscopy to assess photodegradation under simulated sunlight .

Methodological Notes

- Contradictory data mitigation : Cross-validate spectroscopic results with orthogonal techniques (e.g., IR for carbonyl confirmation alongside NMR) .

- Advanced synthesis : For deuterated analogs (e.g., ethyl-d5 derivatives), use deuterated ethanol and catalyst-free conditions to minimize isotopic exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.